solubility profile of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile in organic solvents
solubility profile of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile in organic solvents
An In-depth Technical Guide to the Solubility Profile of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile in Organic Solvents
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical framework for evaluating the solubility profile of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile, a substituted aromatic nitrile of interest in medicinal chemistry and materials science. In the absence of extensive published data for this specific molecule, we present a predictive analysis based on its structural characteristics and the known properties of analogous compounds. More importantly, this document details the authoritative experimental protocols required for empirical determination, focusing on the gold-standard equilibrium shake-flask method coupled with High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for generating a robust and reliable solubility profile.
Introduction and Physicochemical Overview
3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is an aromatic organic compound featuring a benzonitrile core functionalized with both a nitro group and a pyrrolidine ring. These substituents critically influence its physicochemical properties and, consequently, its solubility across a spectrum of organic solvents.[1] Understanding this profile is essential for its use in synthetic chemistry, purification processes, and formulation development for potential therapeutic applications.[2][3]
The molecule's structure combines several key features:
-
Aromatic Ring & Nitrile Group: The benzonitrile core is hydrophobic, but the nitrile (-C≡N) group adds significant polarity.[4] Benzonitrile itself is a useful solvent that is miscible with many common organic solvents.[5]
-
Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group, which can interact with polar solvents.
-
Pyrrolidine Ring: A saturated heterocyclic amine, this tertiary amine group can act as a hydrogen bond acceptor and increases the molecule's polarity and potential for specific solvent interactions.[6]
A summary of the key physicochemical properties for 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is presented in Table 1.
Table 1: Physicochemical Properties of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₁N₃O₂ | |
| Molecular Weight | 217.23 g/mol | |
| CAS Number | 19005-64-2 | |
| Predicted Nature | Solid | (Analogous) |
| Predicted Polarity | Polar Aprotic | Structural Analysis |
Predicted Solubility Profile: A Qualitative Assessment
Direct experimental solubility data for 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is not widely available in the scientific literature.[4] However, a qualitative prediction can be derived from its structural features and the fundamental principle of "like dissolves like".[7]
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN). The polarity of the nitro and nitrile groups should drive strong dipole-dipole interactions with these solvents.
-
Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform, which can dissolve a wide range of organic compounds.
-
-
Moderate Solubility Expected in:
-
Alcohols: Such as Methanol and Ethanol. While the compound can accept hydrogen bonds, it lacks a donor group, which may limit its solubility compared to polar aprotic solvents.
-
Ketones: Such as Acetone, which has a moderate polarity.
-
-
Low to Negligible Solubility Expected in:
-
Nonpolar Solvents: Such as Hexane, Heptane, and Toluene. The significant polarity of the molecule will likely make it poorly soluble in these hydrophobic media.
-
Water: Despite its polar groups, the overall molecule has significant nonpolar surface area from the benzene and pyrrolidine rings, suggesting low aqueous solubility.
-
Authoritative Protocol: Experimental Determination of Thermodynamic Solubility
To move beyond prediction, a robust experimental approach is required. The equilibrium shake-flask method is the most reliable and widely recognized technique for determining the thermodynamic solubility of a compound.[8][9] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.
Causality Behind Experimental Design
The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a duration sufficient to reach equilibrium. Using an excess of the solid is critical; the continued presence of a solid phase at the end of the experiment is the primary validation that the solution is indeed saturated.[8] The 24-hour incubation period is a standard industry practice to ensure equilibrium is reached for most compounds, though this may be confirmed with a time-to-equilibrium study.[10][11] Subsequent separation of the solid and liquid phases must be done carefully to avoid temperature changes or solvent evaporation that could alter the solubility value.
Experimental Workflow: Shake-Flask Method
The following diagram outlines the logical flow of the shake-flask protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation: Add an excess amount (e.g., 10-20 mg) of solid 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile into a series of glass vials (in triplicate for each solvent).
-
Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Agitate for 24 hours.[9]
-
Phase Separation: After 24 hours, remove the vials and allow them to stand for 30 minutes for the undissolved solid to settle. Visually confirm that excess solid remains.
-
Filtration: Carefully withdraw a portion of the supernatant using a pipette and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PVDF) to remove all particulate matter.[12] This step must be performed quickly to minimize solvent evaporation.
-
Dilution: Immediately dilute a known volume of the clear filtrate with the HPLC mobile phase to a concentration within the calibrated range of the analytical method. This prevents the compound from precipitating out of the saturated solution.
-
Analysis: Quantify the concentration of the diluted sample using the HPLC-UV method detailed below.
Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for accurately quantifying the concentration of dissolved 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile due to its high specificity, sensitivity, and precision.[10][13] The aromatic ring, nitrile, and nitro groups constitute a strong chromophore, making UV detection highly effective.[14][15]
Analytical Workflow
The following diagram illustrates the process of setting up and running the HPLC-UV analysis.
Caption: Workflow for HPLC-UV Quantification.
Step-by-Step HPLC-UV Protocol
-
Method Development:
-
Column: Use a standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is a good starting point. The ratio should be optimized to achieve a sharp peak with a reasonable retention time (e.g., 3-7 minutes).
-
Detection Wavelength (λmax): Dissolve a small amount of the compound in the mobile phase and use a diode array detector (DAD) to find the wavelength of maximum absorbance (λmax). Aromatic nitro compounds often have strong absorbance between 230-330 nm.[14][16]
-
-
Calibration Curve Preparation:
-
Accurately weigh a reference standard of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile to prepare a primary stock solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Perform serial dilutions to prepare a set of at least five calibration standards covering the expected concentration range of the diluted samples.[7]
-
-
Analysis and Calculation:
-
Inject the calibration standards into the HPLC system and integrate the peak area for each.
-
Construct a calibration curve by plotting peak area versus concentration. The curve should be linear with a correlation coefficient (R²) of >0.999.
-
Inject the diluted samples from the shake-flask experiment (in triplicate).
-
Use the linear regression equation from the calibration curve to determine the concentration in the diluted samples.
-
Calculate the original solubility in the organic solvent by accounting for the dilution factor.
-
Data Presentation
Results should be tabulated clearly, expressing solubility in both mass/volume (mg/mL or g/L) and molar (mol/L) units. This allows for easy comparison across different solvents and for various applications.
Table 2: Experimentally Determined Solubility of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| e.g., Acetonitrile | Value ± SD | Value ± SD | e.g., Freely Soluble |
| e.g., Methanol | Value ± SD | Value ± SD | e.g., Soluble |
| e.g., Dichloromethane | Value ± SD | Value ± SD | e.g., Soluble |
| e.g., Toluene | Value ± SD | Value ± SD | e.g., Sparingly Soluble |
| e.g., Hexane | Value ± SD | Value ± SD | e.g., Practically Insoluble |
Note: SD = Standard Deviation from triplicate measurements.
Conclusion
While a definitive, published solubility profile for 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is not currently available, this guide establishes the authoritative framework for its determination. A qualitative assessment based on its chemical structure predicts good solubility in polar aprotic solvents and poor solubility in nonpolar media. For quantitative, reliable data essential for research and development, the equilibrium shake-flask method combined with HPLC-UV analysis stands as the self-validating, gold-standard protocol. Adherence to this methodology will yield an accurate and comprehensive understanding of the compound's behavior in organic solvents, providing the foundational data required for its successful application in any scientific context.
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